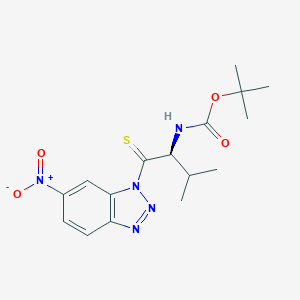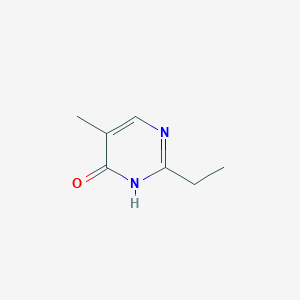![molecular formula C8H6N2O B060937 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile CAS No. 193605-61-7](/img/structure/B60937.png)
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile
Overview
Description
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a nitrile group attached at the 5-position. The molecular formula of this compound is C8H6N2O, and it has a molecular weight of 146.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of the furan and pyridine rings .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be adapted for larger-scale production. The key to industrial synthesis would be optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Sodium Borohydride: Used for reduction reactions.
Nucleophiles: Used in substitution reactions to modify the nitrile group.
Major Products Formed:
4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles: Formed through reduction reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to bind to nicotinic receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological conditions . Additionally, its anticancer activity is linked to the disruption of key cellular signaling pathways, such as those involving serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Shares a similar fused ring system but differs in the position of the furan ring.
Nicotinonitrile Derivatives: These compounds also contain a nitrile group and have similar biological activities.
Uniqueness: 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile stands out due to its specific structural arrangement, which imparts unique chemical reactivity and biological activity. Its ability to form diastereoselective products through reduction reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFCIOGTUACBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



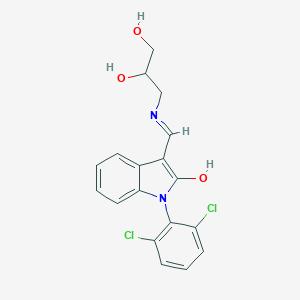

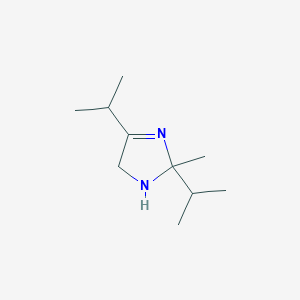

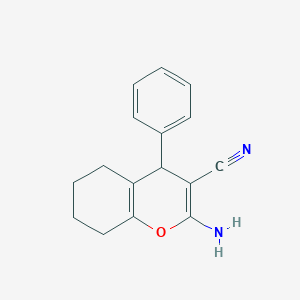
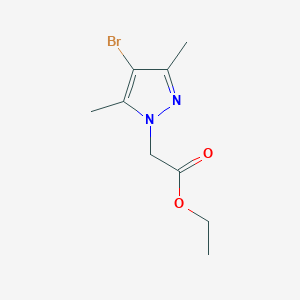
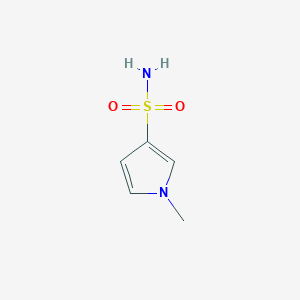

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)
